(2-Ethyl-4-sulfanylphenoxy)acetic acid
Description
(2-Ethyl-4-sulfanylphenoxy)acetic acid is a substituted phenoxyacetic acid derivative characterized by a phenoxy ring with a sulfanyl (-SH) group at the 4-position and an ethyl (-CH2CH3) group at the 2-position, linked to an acetic acid moiety.
Properties
Molecular Formula |
C10H12O3S |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-(2-ethyl-4-sulfanylphenoxy)acetic acid |
InChI |
InChI=1S/C10H12O3S/c1-2-7-5-8(14)3-4-9(7)13-6-10(11)12/h3-5,14H,2,6H2,1H3,(H,11,12) |
InChI Key |
WZMJTQASHGAJGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)S)OCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between (2-Ethyl-4-sulfanylphenoxy)acetic acid and related compounds, based on structural features, physicochemical properties, and hypothesized applications.
Table 1: Structural and Functional Comparison of Phenoxyacetic Acid Derivatives
Key Comparative Insights
Functional Group Influence on Reactivity The thiol (-SH) group in this compound enhances its redox activity compared to ether (-O-) or hydroxyl (-OH) substituents in other analogs. This property may enable interactions with oxidative enzymes like alcohol dehydrogenases (ADHs) or antioxidant pathways, as seen in bacterial redox stress responses . However, the ethoxy group in 4-Ethoxy-3-hydroxyphenylacetic acid also introduces steric hindrance, which may reduce enzymatic binding efficiency compared to the smaller ethyl group .
Acidity and Solubility The sulfanyl group (pKa ~10–12) is less acidic than the hydroxyl group (pKa ~10 for phenols) but more acidic than ethers. This positions this compound as moderately acidic, with solubility dependent on pH. In contrast, 4-Ethoxy-3-hydroxyphenylacetic acid has dual acidity from -OH (pKa ~10) and -COOH (pKa ~4.7), making it more water-soluble at neutral pH . The tert-butyl ester in (phenylthio)acetic acid derivatives reduces solubility but enhances stability, favoring organic-phase reactions .
Biological and Industrial Applications Antioxidant Potential: The thiol group in this compound may scavenge reactive oxygen species (ROS), similar to glutathione in bacterial acid stress responses . This contrasts with non-thiol analogs like 4-Ethoxy-3-hydroxyphenylacetic acid, which lack redox activity. Enzyme Interactions: Structural similarity to phenylacetic acid derivatives suggests possible inhibition or modulation of ADHs or aconitase, enzymes critical in acetic acid biosynthesis pathways .
Research Findings from Analogous Compounds
- Proteomic studies on Acetobacter strains revealed that thiol-containing compounds upregulate stress-response proteins (e.g., chaperonins, alkyl hydroperoxide reductases), enhancing acid tolerance . This supports the hypothesis that this compound could similarly influence microbial metabolism.
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